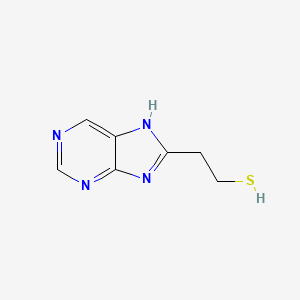

2-(7H-purin-8-yl)ethanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7H-purin-8-yl)ethanethiol typically involves the reaction of purine derivatives with ethanethiol under controlled conditions. One common method involves the nucleophilic substitution reaction where a halogenated purine derivative reacts with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(7H-purin-8-yl)ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The purine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolate anion.

Substitution: Various alkylated or acylated purine derivatives.

Scientific Research Applications

2-(7H-purin-8-yl)ethanethiol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways involving purine metabolism.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(7H-purin-8-yl)ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the purine ring can interact with nucleic acids and other biomolecules, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 2-(9H-purin-8-yl)ethanethiol

- Ethanethiol, 2-(purin-8-yl)-

Uniqueness

2-(7H-purin-8-yl)ethanethiol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Biological Activity

2-(7H-purin-8-yl)ethanethiol, also known as ethanethiol derivative of purine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The chemical formula for this compound is C7H8N4S, with a molecular weight of approximately 180.23 g/mol. The structure features a purine base connected to an ethanethiol group, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of purine derivatives, including this compound. Research indicates that certain purine analogs exhibit significant activity against Mycobacterium tuberculosis (Mtb), suggesting a potential role in treating tuberculosis. For instance, compounds structurally related to this compound have shown promising results in inhibiting Mtb growth with low micromolar minimum inhibitory concentrations (MIC) .

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| Compound 10 (related) | 4 | Mtb H37Rv |

| This compound | TBD | TBD |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It has been reported that purine derivatives can induce apoptosis in cancer cells while exhibiting lower toxicity towards non-cancerous cells, indicating a favorable selectivity index. For example, certain purine analogs demonstrated significant cytotoxicity against human cancer cell lines while sparing normal cells .

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways related to inflammation and cell proliferation. Studies on related compounds suggest that they may act as antagonists at specific purinergic receptors, influencing platelet activation and endothelial responses . Additionally, the presence of the thiol group may enhance reactivity with biological nucleophiles, potentially leading to diverse pharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of purine derivatives. Modifications at the thiol or purine moieties can significantly affect potency and selectivity. For instance, variations in substituents on the purine ring have been shown to alter antimicrobial efficacy and cytotoxicity profiles .

| Modification | Effect on Activity |

|---|---|

| Naphthalenyl substitution | Increased anti-TB activity |

| Thiol group presence | Enhanced reactivity with nucleophiles |

Case Studies

- Antitubercular Activity : A study evaluated a series of purine derivatives against Mtb strains. The results indicated that specific structural features, such as naphthalenyl substitutions at certain positions on the purine ring, were critical for maintaining high levels of antimycobacterial activity .

- Cancer Cell Cytotoxicity : Another investigation focused on the cytotoxic effects of various purine analogs, including those similar to this compound. The findings revealed a potent induction of apoptosis in multiple cancer cell lines while demonstrating minimal toxicity towards normal cells .

Properties

CAS No. |

959499-85-5 |

|---|---|

Molecular Formula |

C7H8N4S |

Molecular Weight |

180.23 g/mol |

IUPAC Name |

2-(7H-purin-8-yl)ethanethiol |

InChI |

InChI=1S/C7H8N4S/c12-2-1-6-10-5-3-8-4-9-7(5)11-6/h3-4,12H,1-2H2,(H,8,9,10,11) |

InChI Key |

SRFSTFUZPMXDOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(N2)CCS |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.